molecular formula C14H19F3N4O2 B2431646 N-(propan-2-yl)-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide CAS No. 2380095-12-3

N-(propan-2-yl)-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide

Cat. No.: B2431646
CAS No.: 2380095-12-3
M. Wt: 332.327
InChI Key: AUKWUNPABWJDOK-UHFFFAOYSA-N
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Description

N-(propan-2-yl)-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides This compound is characterized by the presence of a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperidine ring through an oxy linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(propan-2-yl)-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative in the presence of an acid catalyst.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent such as trifluoromethyl iodide.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction of a suitable amine with a dihaloalkane.

    Coupling of the Pyrimidine and Piperidine Rings: The pyrimidine and piperidine rings can be coupled through an oxy linkage using a suitable coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC).

    Formation of the Carboxamide Group: The carboxamide group can be introduced through an amidation reaction using a suitable amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce production costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(propan-2-yl)-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride to form corresponding reduced products.

    Substitution: The compound can undergo nucleophilic substitution reactions with suitable nucleophiles to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with new functional groups replacing existing ones.

Scientific Research Applications

N-(propan-2-yl)-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.

    Materials Science: The compound is explored for its potential use in the development of advanced materials with unique properties.

    Biological Studies: The compound is used in biological studies to understand its effects on cellular processes and pathways.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of N-(propan-2-yl)-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    N-Propan-2-yl-4-[4-(trifluoromethyl)pyridin-2-yl]oxypiperidine-1-carboxamide: Similar structure with a pyridine ring instead of a pyrimidine ring.

    N-Propan-2-yl-4-[4-(trifluoromethyl)benzene-2-yl]oxypiperidine-1-carboxamide: Similar structure with a benzene ring instead of a pyrimidine ring.

Uniqueness

N-(propan-2-yl)-4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}piperidine-1-carboxamide is unique due to the presence of the trifluoromethyl group attached to the pyrimidine ring, which imparts specific chemical and biological properties. This compound’s unique structure allows it to interact with specific molecular targets and exhibit distinct reactivity patterns compared to similar compounds.

Properties

IUPAC Name

N-propan-2-yl-4-[4-(trifluoromethyl)pyrimidin-2-yl]oxypiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N4O2/c1-9(2)19-13(22)21-7-4-10(5-8-21)23-12-18-6-3-11(20-12)14(15,16)17/h3,6,9-10H,4-5,7-8H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUKWUNPABWJDOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)N1CCC(CC1)OC2=NC=CC(=N2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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